

1-Bromo-4-isobutylbenzene molecular weight and formula

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Compound of Interest

Compound Name: **1-Bromo-4-isobutylbenzene**

Cat. No.: **B1275543**

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In-Depth Technical Guide to 1-Bromo-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-4-isobutylbenzene** (CAS No. 2051-99-2), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via electrophilic aromatic bromination, and discusses its applications, particularly in the pharmaceutical industry. Spectroscopic data, safety information, and a logical relationship diagram are also included to offer a thorough resource for laboratory and research applications.

Chemical Identity and Properties

1-Bromo-4-isobutylbenzene is a halogenated aromatic hydrocarbon.^[1] Its molecular structure consists of a benzene ring substituted with a bromine atom and an isobutyl group at the para position.^[1] This structure makes it a valuable reagent for introducing the 4-isobutylphenyl moiety into more complex molecules, a common fragment in pharmacologically active compounds.^[1]

Molecular Formula and Weight

The chemical formula and molecular weight of **1-Bromo-4-isobutylbenzene** are fundamental identifiers for this compound.

- Molecular Formula: C₁₀H₁₃Br[2]
- Molecular Weight: 213.11 g/mol [1][2]

Physicochemical Properties

The physical and chemical properties of **1-Bromo-4-isobutylbenzene** are summarized in the table below. It typically appears as a colorless to pale yellow liquid.[2] It is poorly soluble in water but shows good solubility in common organic solvents such as ether, chloroform, and benzene.

Property	Value	Reference(s)
CAS Number	2051-99-2	[2]
Appearance	Colorless to pale yellow liquid or crystals	
Boiling Point	237 °C at 760 mmHg	[1]
Density	~1.24 g/cm ³	[1]
Flash Point	96.6 °C	[2]
Refractive Index	1.525	[2]
Solubility	Insoluble in water; soluble in organic solvents	

Synthesis of 1-Bromo-4-isobutylbenzene

The most common method for synthesizing **1-Bromo-4-isobutylbenzene** is through the electrophilic aromatic bromination of isobutylbenzene.[1] This reaction typically involves treating isobutylbenzene with molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[3] The isobutyl group is an ortho-, para-director, and due to steric hindrance from the bulky isobutyl group, the para-substituted product is the major isomer formed.

Representative Experimental Protocol: Electrophilic Bromination

The following protocol is a representative procedure for the bromination of an alkylbenzene and can be adapted for the synthesis of **1-Bromo-4-isobutylbenzene**.

Materials:

- Isobutylbenzene
- Molecular Bromine (Br_2)
- Anhydrous Iron(III) Chloride (FeCl_3) or Iron filings
- Dichloromethane (CH_2Cl_2) or another suitable inert solvent
- Aqueous sodium bisulfite solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (to handle HBr gas evolved)
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

Procedure:

- In a clean, dry round-bottom flask, dissolve isobutylbenzene in a suitable solvent like dichloromethane.
- Add a catalytic amount of anhydrous iron(III) chloride or a few iron filings to the flask.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric amount of molecular bromine, dissolved in the same solvent, to the stirred reaction mixture via the dropping funnel. The addition should be done at a rate that keeps the reaction temperature under control.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-Bromo-4-isobutylbenzene**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-Bromo-4-isobutylbenzene**. While a comprehensive public database of its spectra is not readily available, predicted data based on its structure and comparison with similar compounds can provide valuable insights.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the

isobutyl group will appear as another doublet, both with coupling constants typical for para-substituted benzene rings.

- Isobutyl Protons:

- A doublet for the two methylene (-CH₂-) protons adjacent to the benzene ring.
- A multiplet for the single methine (-CH-) proton.
- A doublet for the six equivalent methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the aromatic carbons will appear in the typical range for substituted benzenes. The isobutyl group will show three distinct signals for the methylene, methine, and methyl carbons.

Infrared (IR) Spectroscopy

Key IR absorption peaks are expected for:

- C-H stretching (aromatic): Above 3000 cm⁻¹
- C-H stretching (aliphatic): Below 3000 cm⁻¹
- C=C stretching (aromatic): ~1600-1450 cm⁻¹
- C-Br stretching: In the fingerprint region, typically around 600-500 cm⁻¹

Applications in Research and Drug Development

1-Bromo-4-isobutylbenzene serves as a critical building block in organic synthesis.^[1] Its primary utility lies in its role as a precursor for introducing the 4-isobutylphenyl group into target molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the bromine atom acts as an excellent leaving group.^[1] This moiety is a key structural component in many non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen. The lipophilicity and steric bulk of the isobutyl group can be crucial for modulating

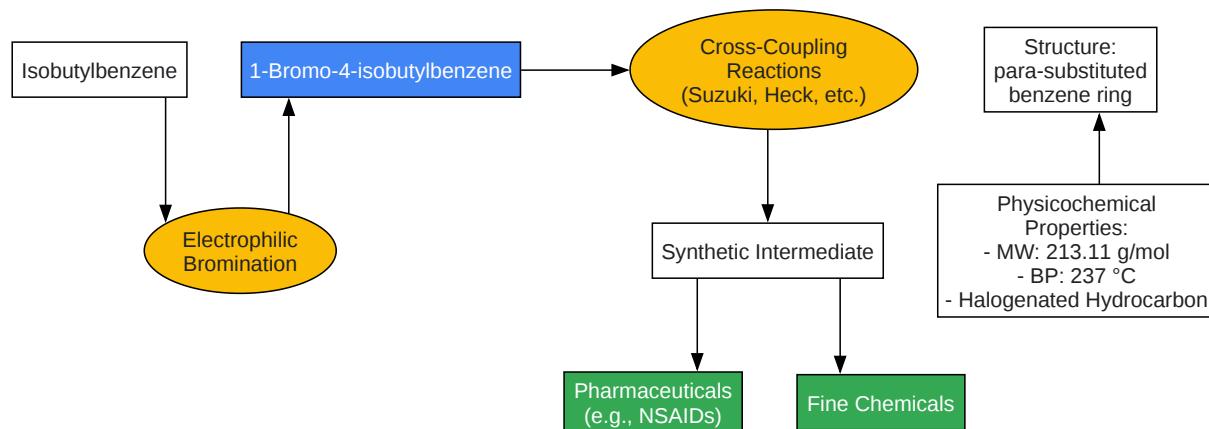
the pharmacological properties of drug candidates, such as receptor binding, metabolism, and bioavailability.[\[1\]](#)

Safety and Handling

1-Bromo-4-isobutylbenzene is considered an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with plenty of water.

Logical Relationships Diagram

The following diagram illustrates the key relationships between the synthesis, structure, properties, and applications of **1-Bromo-4-isobutylbenzene**.



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Caption: Logical workflow of **1-Bromo-4-isobutylbenzene** from synthesis to application.

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